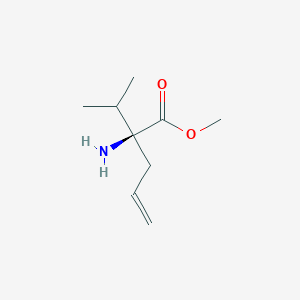

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXLHLMIZVFRHS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-2-propan-2-ol and pent-4-enoic acid.

Esterification: The first step involves the esterification of pent-4-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl pent-4-enoate.

Amination: The next step is the amination of methyl pent-4-enoate with 2-amino-2-propan-2-ol under basic conditions, typically using sodium hydroxide as the base.

Industrial Production Methods

Industrial production of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors to produce methyl pent-4-enoate.

Continuous Amination: Continuous flow reactors are used for the amination step to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing various biochemical processes.

Pathways: It can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs such as ethyl esters, amino acid derivatives, and simpler unsaturated esters. Below is a systematic analysis:

Structural Analogs: Ethyl (2S)-2-amino-2-methylpent-4-enoate

- Molecular Formula: C₈H₁₅NO₂ (vs. C₇H₁₃NO₂ for the target compound) .

- Key Differences :

- Ester Group : Ethyl ester vs. methyl ester, impacting volatility and lipophilicity. Ethyl esters generally exhibit lower volatility due to increased molecular weight.

- Substituent : Methyl group at C2 vs. isopropyl in the target compound. The bulkier isopropyl group may hinder steric accessibility in reactions or binding interactions.

- Synthesis Relevance: Both compounds are likely synthesized via similar routes (e.g., esterification of amino acids), but steric effects may alter reaction yields .

Functional Analogs: (S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate Monohydrate

- Structure : Features a nitrophenyl group and hydroxyl substituent, introducing hydrogen-bonding capabilities absent in the target compound .

- Applications: Nitrophenyl derivatives are often used in photochemical studies or as enzyme inhibitors, suggesting divergent applications from the target amino ester .

Saturated vs. Unsaturated Esters: Methyl 2-hexenoate

- Structure: Lacks the amino group and chiral center but shares an unsaturated ester backbone .

- Physical Properties: The absence of an amino group reduces polarity, leading to lower water solubility and higher volatility. For example, Methyl 2-hexenoate (MW 128.17 g/mol) has a boiling point of ~160°C, whereas amino esters typically exhibit higher boiling points due to hydrogen bonding .

Data Table: Comparative Analysis

Research Findings and Implications

- Hydrogen Bonding: The target compound’s amino group may form weaker hydrogen bonds compared to hydroxyl- or amide-containing analogs, affecting crystallization behavior .

- Synthetic Challenges: The isopropyl group in the target compound could complicate synthesis due to steric hindrance, a factor less pronounced in ethyl or methyl analogs .

Biological Activity

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate, also known as a derivative of amino acids, has gained attention in various fields of biological research due to its structural characteristics and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is an organic compound characterized by the presence of an amino group, a methyl group, and a pent-4-enoate moiety. Its IUPAC name reflects its stereochemistry and functional groups:

| Property | Value |

|---|---|

| IUPAC Name | Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate |

| Molecular Formula | C9H17NO2 |

| CAS Number | 107246-35-5 |

The biological activity of methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is primarily attributed to its interactions within biochemical pathways. It serves as a precursor for various biologically active compounds, influencing metabolic processes.

-

Biochemical Pathways :

- The compound is involved in amino acid metabolism, potentially modulating neurotransmitter synthesis.

- It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Target Interactions :

Biological Activity

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has been investigated for various biological activities:

- Antimicrobial Activity :

- Antitumor Properties :

- Neuroprotective Effects :

Case Studies

Several studies have highlighted the biological significance of methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate:

-

Study on Antimicrobial Properties :

- A study published in the Journal of Medicinal Chemistry reported that derivatives similar to methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate displayed significant antibacterial activity against Gram-positive bacteria. The authors noted that the structure-function relationship was crucial for enhancing efficacy.

- Cancer Research :

- Neuroprotection :

Q & A

Q. How can the absolute configuration of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate be determined experimentally?

- Methodological Answer: The absolute configuration of chiral centers in this compound can be resolved via X-ray crystallography. Single-crystal diffraction data should be collected using a diffractometer, and the structure refined with the SHELX suite (e.g., SHELXL for refinement). The Flack parameter or resonant scattering methods (if heavy atoms are present) can confirm stereochemistry. Molecular visualization using ORTEP-3 aids in interpreting the anisotropic displacement parameters and validating the spatial arrangement .

Q. What synthetic strategies are effective for constructing the pent-4-enoate backbone in this compound?

- Methodological Answer: A multi-step synthesis involving enolate alkylation or Michael addition can introduce the propenyl group. For example, methyl 2-amino-2-isopropylpent-4-enoate derivatives are synthesized via nucleophilic addition to α,β-unsaturated esters. Protecting the amino group with tert-butoxycarbonyl (Boc) or trifluoroacetyl groups (as seen in related compounds) prevents undesired side reactions during esterification .

Q. How can NMR spectroscopy distinguish between stereoisomers of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate?

- Methodological Answer: - and -NMR coupling constants (e.g., for vicinal protons) and nuclear Overhauser effect (NOE) experiments are critical. For instance, the coupling constant between H3 and H4 in the pent-4-enoate moiety can indicate cis/trans isomerism. Chiral shift reagents or enantiopure solvating agents may enhance diastereomeric splitting in spectra .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer: Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution vs. solid-state rigidity). Compare temperature-dependent NMR with crystallographic data to identify conformational flexibility. Refinement using SHELXL with twinning or disorder modeling (for crystals) and DFT-based NMR chemical shift calculations can reconcile differences .

Q. What strategies optimize enantiomeric excess (ee) in the asymmetric synthesis of this compound?

- Methodological Answer: Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) in key steps like the Strecker reaction or enzymatic resolution. For example, lipases can selectively hydrolyze ester enantiomers. Monitor ee via chiral HPLC with a cellulose-based column or capillary electrophoresis. Reaction conditions (solvent, temperature) should be optimized using Design of Experiments (DoE) to maximize yield and ee .

Q. How can computational methods predict the reactivity of the amino and ester groups in Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvation effects on reactivity. Pair these with experimental data (e.g., kinetic studies of ester hydrolysis under acidic/basic conditions) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.